Cas no 42583-46-0 (Aflatoxin B1 8,9-Epoxide)

Aflatoxin B1 8,9-Epoxide 化学的及び物理的性質
名前と識別子
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- Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione,2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS,7aS,8aR,8bR)-
- (6aS,7aS,8aR,8bR)-4-Methoxy-2,3,6a,7a,8a,8b-hexahydrocyclopenta[c ]oxireno[4',5']furo[3',2':4,5]furo[2,3-h]chromene-1,10-dione
- 2,3-Epoxyaflatoxin B1
- AFLATOXINB1EPOXIDE
- 2H-Furo(3',2':4,5)furo(2,3-h)-1-benzopyran-2-one, 7a,10a-dihydro-4-(2-hydroxyethyl)-5-methoxy-
- 2H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-2-one, 7a,10a-dihydro-4-(2-hydroxyethyl)-5-methoxy-
- 7a,10a-Dihydro-4-(2-hydroxyethyl)-5-methoxy-2H-furo(3',2':4,5)furo(2,3-h)-1-benzopyran-2-one
- AC1L3KZA
- AC1Q6BJ8
- Aflatoxin B
- aflatoxin B1 8,9-epoxide
- Aflatoxin B1 exo-8,9-epoxide
- aflatoxin B1-8,9-exo-epoxide
- aflatoxin B3
- AR-1F5908
- (3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione
- Q27113960
- CHEBI:30725
- Aflatoxin B1 exo-8,9-oxide
- Aflatoxin B1 8,9-oxide
- Aflatoxin B1, 2,3-oxide
- 42583-46-0
- Cyclopent(c)oxireno(4',5')furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,10-dione, 2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS,7aS,8aR,8bR)-
- Cyclopent(c)oxireno(4',5')furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,10-dione, 2,3,6a,7a,8a,8b-hexahydro-4-methoxy-, (6aS-(6a-alpha,7a-beta,8a-beta,8b-alpha))-
- C19586
- exo-Aflatoxin B1-8,9-epoxide
- Aflatoxin B1-2,3-oxide
- CCRIS 5355
- [6aS-(6aa,7ab,8ab,8ba)]-2,3,6a,7a,8a,8b-hexahydro-4-methoxy-Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione
- DTXSID10920447
- (3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.0^{2,10}.0^{3,8}.0^{4,6}.0^{14,18}]icosa-1,10,12,14(18)-tetraene-17,19-dione
- 8,9-epoxy-aflatoxin B1
- (6aS,7aS,8aR,8bR)-2,3,6a,7a,8a,8b-hexahydro-4-methoxy-Cyclopent[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,10-dione
- Aflatoxin B1 2,3-epoxide
- BRN 5154814
- Aflatoxin B1-exo-8,9-epoxide
- SCHEMBL2951038
- Aflatoxin B1 epoxide
- (6aS,7aS,8aR,8bR)-4-methoxy-2,3,6a,7a,8a,8b-hexahydrocyclopenta[c]oxireno[4',5']furo[3',2':4,5]furo[2,3-h]chromene-1,10-dione
- aflatoxin B1-8,9-epoxide
- Aflatoxin B1 8,9-Epoxide
-
- インチ: InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1
- InChIKey: KHBXRZGALJGBPA-IRWJRLHMSA-N
- ほほえんだ: COC1C=C2C([C@H]3[C@@H](O2)O[C@@H]2O[C@H]32)=C2OC(C3C(=O)CCC=3C=12)=O
計算された属性
- せいみつぶんしりょう: 328.058
- どういたいしつりょう: 328.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
Aflatoxin B1 8,9-Epoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A357495-5mg |
Aflatoxin B1 8,9-Epoxide (>80%) |
42583-46-0 | 5mg |
$ 224.00 | 2023-09-09 | ||
TRC | A357495-1mg |
Aflatoxin B1 8,9-Epoxide (>80%) |
42583-46-0 | 1mg |
$ 397.00 | 2023-09-09 | ||
TRC | A357495-2.5mg |
Aflatoxin B1 8,9-Epoxide |
42583-46-0 | 2.5mg |
$ 999.00 | 2023-04-19 | ||
TRC | A357495-.5mg |
Aflatoxin B1 8,9-Epoxide |
42583-46-0 | .5mg |
$ 224.00 | 2023-04-19 |
Aflatoxin B1 8,9-Epoxide 関連文献
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Peter Hanson,Ramon A. A. J. Hendrickx,John R. Lindsay Smith Org. Biomol. Chem. 2008 6 762
Aflatoxin B1 8,9-Epoxideに関する追加情報
Aflatoxin B1 8,9-Epoxide: A Comprehensive Overview
Aflatoxin B1 8,9-epoxide (CAS No. 42583-46-0) is a highly reactive and toxic metabolite derived from Aflatoxin B1 (AFB1), a potent carcinogenic compound produced by certain strains of Aspergillus fungi. This epoxide form is particularly significant due to its role in the bioactivation of AFB1, which is a key step in its carcinogenicity. The compound has been extensively studied for its structural properties, mechanisms of action, and implications in human health and food safety.
Aflatoxin B1 8,9-epoxide is formed through the epoxidation of AFB1 by cytochrome P450 enzymes in the liver. This transformation converts AFB1 into a highly reactive electrophile, which can covalently bind to DNA and proteins. Recent studies have highlighted the importance of this epoxide in the formation of DNA adducts, particularly at specific nucleotide sequences, leading to mutations and subsequent cancer development. Research has shown that the formation of Aflatoxin B1 8,9-epoxide is a critical determinant of AFB1-induced liver cancer in experimental models.
The structural characterization of Aflatoxin B1 8,9-epoxide has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into the stereochemistry and reactivity of the epoxide group, which plays a central role in its biological activity. The epoxide ring is highly strained and prone to ring-opening reactions, making it a potent electrophile capable of interacting with nucleophilic sites on DNA and proteins.
Recent advancements in computational chemistry have allowed researchers to model the interaction of Aflatoxin B1 8,9-epoxide with DNA bases at the molecular level. These studies have revealed that the epoxide preferentially reacts with guanine residues, forming stable adducts that can lead to mutations during DNA replication. This mechanism has been confirmed by experimental studies using human liver cells, where exposure to AFB1 resulted in significant increases in DNA adduct formation and genotoxicity.
The implications of Aflatoxin B1 8,9-epoxide in human health are profound, particularly in regions where aflatoxin contamination of food is prevalent. Chronic exposure to aflatoxins has been linked to an increased risk of hepatocellular carcinoma (HCC), a major cause of cancer-related deaths worldwide. Efforts to mitigate aflatoxin contamination have focused on improving agricultural practices, such as better storage conditions and the use of biocontrol agents like non-toxigenic strains of Aspergillus.
Recent research has also explored the potential for therapeutic intervention against aflatoxin-induced toxicity. Antioxidants and other chemopreventive agents have been tested for their ability to reduce the formation of Aflatoxin B1 8,9-epoxide or inhibit its reactive properties. For example, studies have shown that compounds such as resveratrol and green tea polyphenols can modulate cytochrome P450 activity or scavenge reactive oxygen species generated during aflatoxin metabolism.
In conclusion, Aflatoxin B1 8,9-epoxide remains a critical area of research due to its role in aflatoxin-mediated carcinogenesis. Advances in analytical chemistry, molecular biology, and computational modeling have significantly enhanced our understanding of its structure-function relationships and biological effects. Continued research is essential to develop effective strategies for preventing aflatoxin-induced diseases and ensuring global food safety.
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